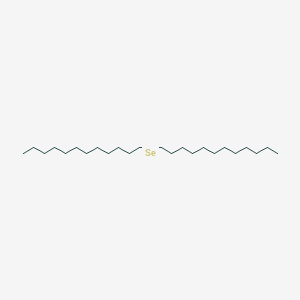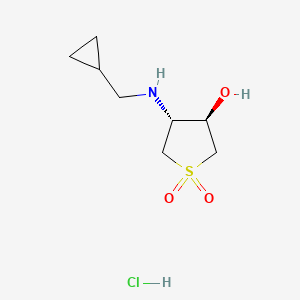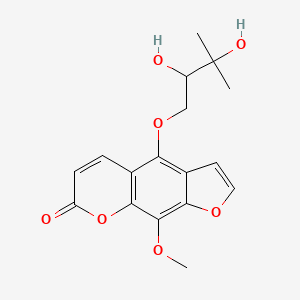
4-(1-Cyclopropylethenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Cyclopropylethenyl)morpholine is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound features a morpholine ring substituted with a cyclopropylethenyl group, making it a unique heterocyclic compound. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
The synthesis of 4-(1-Cyclopropylethenyl)morpholine typically involves the reaction of morpholine with cyclopropylacetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where morpholine is reacted with cyclopropylacetylene in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity .
化学反応の分析
4-(1-Cyclopropylethenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-(1-Cyclopropylethenyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(1-Cyclopropylethenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of lysosomal pH, disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes such as Cathepsin B . This action is primarily facilitated by the compound’s ability to transport anions across cellular membranes, leading to changes in lysosomal pH .
類似化合物との比較
4-(1-Cyclopropylethenyl)morpholine can be compared with other morpholine derivatives, such as:
Morpholine: The parent compound, which is widely used as a solvent, corrosion inhibitor, and intermediate in organic synthesis.
4-(2-Methylpropyl)morpholine: A derivative with a different alkyl substitution, used in various chemical applications.
4-(1-Phenylethenyl)morpholine: Another derivative with a phenylethenyl group, studied for its potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other morpholine derivatives .
特性
CAS番号 |
58774-12-2 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
4-(1-cyclopropylethenyl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-8(9-2-3-9)10-4-6-11-7-5-10/h9H,1-7H2 |
InChIキー |
FTIJIDOXBMSOAB-UHFFFAOYSA-N |
正規SMILES |
C=C(C1CC1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



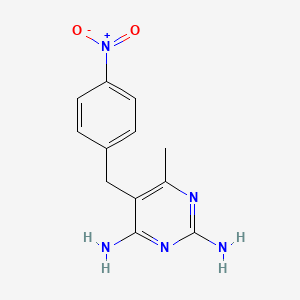
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)

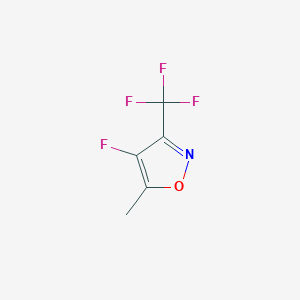
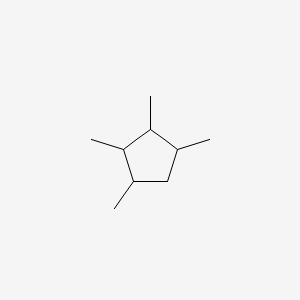
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)
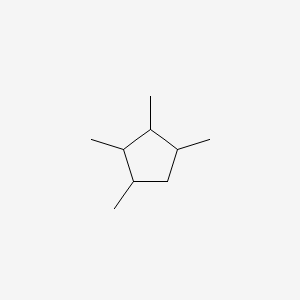

![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
